Methyl 3-(4-methoxyphenyl)-2-phenylpropanoate
Overview
Description
Methyl 3-(4-methoxyphenyl)-2-phenylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a phenylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-methoxyphenyl)-2-phenylpropanoate typically involves the esterification of 3-(4-methoxyphenyl)-2-phenylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-methoxyphenyl)-2-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-(4-hydroxyphenyl)-2-phenylpropanoate.
Reduction: The ester group can be reduced to an alcohol, yielding 3-(4-methoxyphenyl)-2-phenylpropanol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: 3-(4-hydroxyphenyl)-2-phenylpropanoate
Reduction: 3-(4-methoxyphenyl)-2-phenylpropanol
Substitution: Various halogenated or alkylated derivatives
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism by which Methyl 3-(4-methoxyphenyl)-2-phenylpropanoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Methyl 3-(4-chlorophenyl)-2-phenylpropanoate: Similar structure but with a chlorine atom instead of a methoxy group.
Methyl 3-(4-methylphenyl)-2-phenylpropanoate: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
Methyl 3-(4-methoxyphenyl)-2-phenylpropanoate is unique due to the presence of the methoxy group, which imparts specific chemical and physical properties to the compound. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
methyl 3-(4-methoxyphenyl)-2-phenylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-19-15-10-8-13(9-11-15)12-16(17(18)20-2)14-6-4-3-5-7-14/h3-11,16H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSZWDXQDDGIMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10280699 | |
Record name | methyl 3-(4-methoxyphenyl)-2-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5448-41-9 | |
Record name | NSC17951 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17951 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 3-(4-methoxyphenyl)-2-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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